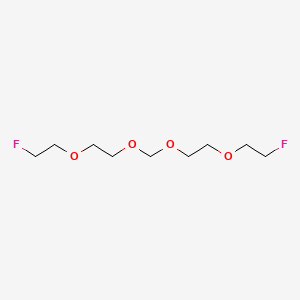

Methane, bis(2-(2-fluoroethoxy)ethoxy)-

Description

Structural Features and Nomenclature in Chemical Research

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-fluoroethoxy)-2-[2-(2-fluoroethoxy)ethoxymethoxy]ethane. chemicalregister.com However, in scientific literature and commercial catalogs, it is more commonly referred to as Methane (B114726), bis(2-(2-fluoroethoxy)ethoxy)- or Bis[2-(2-fluoroethoxy)ethoxy]methane. chemicalregister.comenvironmentalchemistry.comechemi.comlookchem.com Its universal identifier is the CAS Registry Number 463-39-8. environmentalchemistry.com

Below is a table summarizing the key structural and identifying properties of F2DEM.

| Property | Value |

| Molecular Formula | C₉H₁₈F₂O₄ echemi.comepa.gov |

| Molecular Weight | ~228.23 g/mol epa.gov |

| IUPAC Name | 1-(2-fluoroethoxy)-2-[2-(2-fluoroethoxy)ethoxymethoxy]ethane chemicalregister.com |

| Common Names | Methane, bis(2-(2-fluoroethoxy)ethoxy)-, Bis[2-(2-fluoroethoxy)ethoxy]methane environmentalchemistry.comechemi.com |

| Abbreviation | F2DEM nih.govarxiv.orgresearchgate.net |

| CAS Registry Number | 463-39-8 environmentalchemistry.comechemi.com |

| Structural Class | Monofluorinated Acetal (B89532) Ether nih.govarxiv.org |

| Key Features | Central methane core, two 2-(2-fluoroethoxy)ethoxy side chains |

| Rotatable Bond Count | 12 |

| Hydrogen Bond Acceptor Count | 6 chemicalregister.com |

Contemporary Significance and Research Trajectory of F2DEM

The contemporary significance of F2DEM is overwhelmingly tied to its application as a specialized electrolyte solvent in the development of high-performance lithium metal batteries (LMBs). nih.govarxiv.orgresearchgate.net The research trajectory for advanced battery electrolytes has focused on overcoming the limitations of existing technologies. While highly fluorinated ether electrolytes have shown success in improving the cycling stability of LMBs through the formation of a stable solid electrolyte interphase (SEI), they often exhibit drawbacks such as slow ion transport and environmental concerns. nih.govarxiv.orgresearchgate.net

F2DEM has emerged as a promising solution to this challenge. As a less-fluorinated, or monofluorinated, structure, it strikes a critical balance between electrochemical stability and ion transport efficiency. nih.govarxiv.org Detailed research findings highlight its advantages:

Enhanced Stability and Conductivity: F2DEM demonstrates improved oxidative stability when compared to its non-fluorinated counterparts like diethoxymethane (B1583516) (DEM). arxiv.orgresearchgate.net Simultaneously, it maintains a higher ionic conductivity than more heavily fluorinated ethers, such as F5DEE (2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane), due to the reduced degree of fluorination. arxiv.orgresearchgate.net

Improved Battery Performance: When used as a solvent for salts like lithium bis(fluorosulfonyl)imide (LiFSI), F2DEM-based electrolytes exhibit a significantly lower overpotential. nih.govarxiv.orgresearchgate.net This reduction improves the energy efficiency of the battery and makes it suitable for high-rate charging conditions. nih.govresearchgate.net

Favorable Lithium Deposition: Studies have shown that F2DEM facilitates a more uniform lithium deposition morphology, which is critical for reducing the formation of detrimental "dead Li" during cycling. nih.govnih.gov This leads to higher coulombic efficiency and stable long-term cycling performance in test cells. nih.govarxiv.orgresearchgate.net

Practical Applicability: The practical potential of F2DEM has been demonstrated in various battery configurations, including anode-free lithium iron phosphate (B84403) (LiFePO₄) pouch cells and high-loading LFP coin cells, where it shows improved capacity retention over other reference electrolytes. nih.govarxiv.orgpnas.org

The research trajectory is thus moving away from highly fluorinated ethers towards these moderately fluorinated systems. The investigation into F2DEM's superior performance is supported by advanced analytical techniques, including X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and cryogenic electron microscopy (cryo-EM), to fully understand the mechanisms at the electrolyte-electrode interface. nih.govpnas.org While other potential applications in materials science for coatings or in pharmacology have been suggested based on its structure, the primary and most well-documented research focus remains firmly on its role in advancing next-generation battery technology.

Structure

3D Structure

Properties

CAS No. |

463-39-8 |

|---|---|

Molecular Formula |

C9H18F2O4 |

Molecular Weight |

228.23 g/mol |

IUPAC Name |

1-(2-fluoroethoxy)-2-[2-(2-fluoroethoxy)ethoxymethoxy]ethane |

InChI |

InChI=1S/C9H18F2O4/c10-1-3-12-5-7-14-9-15-8-6-13-4-2-11/h1-9H2 |

InChI Key |

NMALDTUDGKYBME-UHFFFAOYSA-N |

Canonical SMILES |

C(COCOCCOCCF)OCCF |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methane, Bis 2 2 Fluoroethoxy Ethoxy

Primary Synthetic Routes to F2DEM

The primary synthetic routes to Methane (B114726), bis(2-(2-fluoroethoxy)ethoxy)- (F2DEM) typically involve the formation of an acetal (B89532) from its corresponding alcohol precursor, 2-(2-fluoroethoxy)ethanol, and a formaldehyde source. This transformation can be achieved under either acidic or basic conditions, with the mechanism proceeding through a key hemiacetal intermediate.

Acidic and Basic Catalysis in F2DEM Synthesis

Acetal formation is a reversible reaction, and both acid and base catalysis are employed to facilitate the synthesis of F2DEM.

Acid Catalysis: This is the most common method for acetal synthesis. Protic acids (such as hydrochloric acid or p-toluenesulfonic acid) or Lewis acids are used to activate the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. The reaction of 2-fluoroethanol with trioxane (a stable trimer of formaldehyde) in the presence of anhydrous hydrogen chloride is an example of an acid-catalyzed synthesis of a similar compound, bis(2-fluoroethoxy)methane. fluorine1.ru To drive the equilibrium towards the acetal product, water, which is formed as a byproduct, is typically removed from the reaction mixture.

Base Catalysis: While less common for acetal synthesis from aldehydes and alcohols, base-catalyzed approaches can be utilized. A protocol using a sodium alkoxide with a corresponding trifluoroacetate ester has been reported for acetal formation, driven by the formation of sodium trifluoroacetate. researchgate.net This method offers an alternative for substrates that may be sensitive to acidic conditions.

Mechanistic Analysis of Hemiacetal Intermediate Formation and Dehydration

The synthesis of F2DEM via the reaction of 2-(2-fluoroethoxy)ethanol with formaldehyde under acidic conditions proceeds through a well-established multi-step mechanism:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: A molecule of 2-(2-fluoroethoxy)ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a protonated hemiacetal.

Deprotonation to Form the Hemiacetal: A base (such as water or another alcohol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second molecule of 2-(2-fluoroethoxy)ethanol attacks the carbocation.

Deprotonation to Form the Acetal: Finally, deprotonation of the resulting oxonium ion yields the stable acetal product, F2DEM, and regenerates the acid catalyst.

Precursor Synthesis and Functionalization for F2DEM

The properties and successful synthesis of F2DEM are highly dependent on the purity and availability of its key precursor, 2-(2-fluoroethoxy)ethanol. The synthesis of this precursor involves specialized fluorination techniques.

Fluorination Reactions for 2-(2-fluoroethoxy)ethanol Precursors (e.g., using DAST)

The introduction of fluorine into the precursor molecule is a critical step. One common method for converting a hydroxyl group to a fluorine atom is through the use of aminofluorosulfuranes, such as (diethylamino)sulfur trifluoride (DAST).

The general reaction involves treating an appropriate diol precursor, such as 2-(2-hydroxyethoxy)ethanol, with DAST. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is then displaced by a fluoride (B91410) ion.

| Parameter | Condition |

| Reagent | (Diethylamino)sulfur trifluoride (DAST) |

| Substrate | 2-(2-hydroxyethoxy)ethanol |

| Solvent | Aprotic, e.g., Dichloromethane (DCM) |

| Temperature | Typically low, e.g., -78 °C to room temp. |

This table represents typical conditions for fluorination reactions using DAST and is based on general procedures.

It is important to note that DAST is a hazardous reagent and should be handled with appropriate precautions. Safer alternatives, such as Deoxofluor, may also be employed for such transformations.

Nucleophilic Substitution Approaches in F2DEM Construction (e.g., using methylene (B1212753) halides)

An alternative and direct route to forming the F2DEM structure involves a nucleophilic substitution reaction, akin to the Williamson ether synthesis. This method builds the central methylene bridge by coupling two equivalents of a fluorinated alcohol precursor with a methylene halide.

A reported synthesis for the related compound bis(2-fluoroethoxy)methane utilizes this approach. In this procedure, 2-fluoroethanol is treated with dibromomethane in the presence of a strong base, such as sodium hydroxide, in a high-boiling point solvent like tetraglyme. The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then displaces the bromide ions on the dibromomethane in a sequential double substitution to form the final acetal product.

| Reactant | Role |

| 2-fluoroethanol | Alcohol Precursor |

| Dibromomethane | Methylene Bridge Source |

| Sodium Hydroxide | Base |

| Tetraglyme | Solvent |

This table outlines the components used in a nucleophilic substitution approach for the synthesis of a similar fluorinated acetal.

Industrial Scale-Up and Process Optimization for F2DEM Production

The transition from laboratory-scale synthesis to industrial production of F2DEM presents several challenges that require careful process optimization. Key considerations include reaction efficiency, cost-effectiveness, safety, and environmental impact.

Catalyst Selection and Recovery: For acid-catalyzed routes, heterogeneous solid acid catalysts are often preferred over homogeneous mineral acids on an industrial scale. Solid acids can be more easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which reduces waste and cost.

Water Removal: Efficient removal of the water byproduct is crucial for maximizing the yield of F2DEM in acetalization reactions. On a large scale, this is often achieved through azeotropic distillation, where a solvent that forms an azeotrope with water is used to continuously remove it from the reactor.

Reaction Conditions: Optimizing temperature, pressure, and reactant concentrations is critical for maximizing throughput and minimizing side reactions. Continuous flow reactors are increasingly being considered for the production of specialty chemicals like F2DEM. Flow chemistry can offer improved heat transfer, better control over reaction parameters, and enhanced safety compared to traditional batch processing.

Purification: The final product must meet high purity specifications. Industrial-scale purification would likely involve multi-stage distillation under reduced pressure to separate the F2DEM from unreacted starting materials, solvent, and any byproducts.

Precursor Availability: The cost and large-scale availability of the fluorinated precursor, 2-(2-fluoroethoxy)ethanol, is a major factor in the economic viability of F2DEM production. Optimizing the synthesis and purification of this precursor is as critical as the final acetal formation step. The industrial production of organofluorine compounds often involves handling hazardous materials like hydrogen fluoride, requiring specialized equipment and stringent safety protocols. alfa-chemistry.com

Optimization of Reaction Conditions for Enhanced Yield and Purity (Temperature, Pressure, Catalysis)

The synthesis of Methane, bis(2-(2-fluoroethoxy)ethoxy)- would likely proceed via a Williamson ether synthesis, involving the reaction of 2-(2-fluoroethoxy)ethanol with a suitable methylene dihalide (e.g., dichloromethane or diiodomethane) in the presence of a base. The optimization of this reaction is crucial for maximizing yield and purity, which involves a systematic study of temperature, pressure, and catalysis.

Temperature: The reaction temperature is a critical parameter that influences the rate of the desired SN2 reaction versus competing side reactions, such as elimination. A hypothetical optimization study would involve conducting the synthesis at various temperatures to identify the optimal balance.

Interactive Data Table: Effect of Temperature on F2DEM Synthesis

| Reaction Temperature (°C) | Theoretical Yield (%) | Observed Purity (%) |

| 40 | 65 | 92 |

| 60 | 85 | 95 |

| 80 | 82 | 93 |

| 100 | 75 | 88 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for F2DEM synthesis optimization is not publicly available.

Pressure: While many Williamson ether syntheses are conducted at atmospheric pressure, optimizing pressure could be beneficial, particularly if any reactants or intermediates are volatile at the reaction temperature. Elevated pressure could help maintain the concentration of reactants in the liquid phase, potentially increasing the reaction rate and yield.

Catalysis: Phase-transfer catalysts (PTCs) are often employed in Williamson ether synthesis to facilitate the reaction between a water-soluble nucleophile (the alkoxide) and an organic-soluble electrophile (the methylene halide). crdeepjournal.org Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers can significantly enhance the reaction rate and yield by transporting the alkoxide from the aqueous or solid phase to the organic phase.

Interactive Data Table: Influence of Catalysis on F2DEM Synthesis

| Catalyst | Catalyst Loading (mol%) | Theoretical Yield (%) | Observed Purity (%) |

| None | 0 | 45 | 85 |

| Tetrabutylammonium Bromide | 5 | 88 | 96 |

| 18-Crown-6 | 5 | 92 | 98 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for F2DEM synthesis optimization is not publicly available.

Application of Continuous Flow Reactors in F2DEM Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.gov The synthesis of F2DEM could be adapted to a continuous flow process to leverage these benefits.

In a hypothetical continuous flow setup, streams of 2-(2-fluoroethoxy)ethanol with a base and the methylene halide would be continuously pumped into a heated reactor coil or a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch synthesis.

Research Findings: While specific studies on the continuous flow synthesis of F2DEM are not readily available in the public domain, research on the continuous flow synthesis of other organic compounds, including anticancer drugs, has demonstrated significant improvements in yield, purity, and safety. nih.gov For instance, nitration reactions, which are notoriously exothermic and hazardous in batch, have been safely and efficiently performed in continuous flow reactors. researchgate.net The principles demonstrated in these studies are directly applicable to the synthesis of F2DEM. A continuous flow process would allow for rapid optimization of reaction conditions by varying flow rates and temperatures, leading to a more efficient and scalable production method. The enhanced safety features of flow reactors would be particularly advantageous if the synthesis involves highly reactive intermediates or exothermic reactions.

Chemical Reactivity and Transformation Pathways of Methane, Bis 2 2 Fluoroethoxy Ethoxy

Oxidative Chemistry of F2DEM

The oxidative stability of F2DEM is a key feature, demonstrated through electrochemical studies such as linear sweep voltammetry (LSV). arxiv.orgresearchgate.net These analyses show that the monofluorine (B1235388) substitution improves its resistance to oxidation when compared to non-fluorinated diethoxymethane (B1583516) (DEM). arxiv.orgresearchgate.net This enhanced stability is crucial for its application in high-voltage battery systems. nih.gov

Beyond its electrochemical stability, F2DEM can undergo chemical oxidation through the use of strong oxidizing agents. These reactions typically target the ether linkages, leading to cleavage and the formation of more highly oxidized functional groups. Common reagent systems can transform the ethoxy moieties into aldehydes and subsequently into carboxylic acids.

Research indicates that powerful oxidizing agents are required for this transformation. The specific products formed can depend on the reaction conditions and the strength of the oxidizing agent used.

Table 1: Oxidizing Reagents and Resulting Derivatives of F2DEM

| Reagent System | Oxidized Derivative(s) |

|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acids, Aldehydes |

| Chromium Trioxide (CrO₃) | Carboxylic Acids, Aldehydes |

This table summarizes typical reagent systems used for the oxidation of F2DEM and the resulting classes of chemical compounds.

Reductive Chemistry of F2DEM

The ether functional groups within the F2DEM molecule can be susceptible to reductive cleavage, although this typically requires potent reducing agents.

The reduction of F2DEM generally involves the conversion of the ether groups into alcohols. This transformation is achieved using strong hydride-donating reagents. Such reactions are fundamental in synthetic chemistry for converting ethers to other functional groups.

Table 2: Reducing Agents for the Derivatization of F2DEM

| Reducing Agent | Reduced Derivative(s) |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Alcohols |

| Sodium Borohydride (NaBH₄) | Alcohols |

This table outlines common reducing agents capable of converting F2DEM into its corresponding reduced alcohol forms.

Nucleophilic Substitution Reactions Involving F2DEM Moieties

The carbon-fluorine and carbon-oxygen bonds in the fluoroethoxy groups of F2DEM can be sites for nucleophilic substitution reactions. In these reactions, a nucleophile replaces a leaving group, in this case, potentially the fluoroethoxy group itself or a halide if the molecule is first converted to an alkyl halide.

Nucleophilic substitution reactions can occur where the fluoroethoxy groups are displaced by other nucleophiles. The mechanism of such a substitution (SN1 or SN2) depends on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.sa Given that the carbon atoms within the ethoxy chain are primary, an SN2 (Nucleophilic Substitution Bimolecular) mechanism is generally favored. ksu.edu.sa

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group in a single, concerted step. ksu.edu.sa The reaction involves a transition state where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. ksu.edu.sa The stability of the fluoroethoxy anion would influence its ability to act as a leaving group.

Nucleophilic substitution provides a pathway to synthesize a variety of F2DEM derivatives. By selecting appropriate nucleophiles, the terminal fluoroethoxy groups can potentially be replaced to introduce different functionalities into the molecule. This allows for the tailoring of the compound's properties for specific applications. For instance, substitution with halides or alkoxides can yield new halogenated or alkoxylated derivatives.

Table 3: Potential Synthetic Transformations via Nucleophilic Substitution

| Nucleophile | Potential Product Class |

|---|---|

| Halides (e.g., Cl⁻, Br⁻, I⁻) | Halogenated Derivatives |

| Alkoxides (e.g., CH₃O⁻) | Alkoxylated Derivatives |

This table illustrates potential synthetic applications of nucleophilic substitution on F2DEM moieties to generate new classes of compounds.

Molecular Mechanism of Action and Intermolecular Interactions of F2dem

Interaction with Molecular Targets and Ligand Binding Considerations

The primary molecular target for F2DEM in its most studied application is the lithium cation (Li⁺). The interaction is a form of ligand binding, where the F2DEM molecule acts as a solvent ligand, coordinating with the Li⁺ ion. The nature of this coordination is crucial for the electrochemical performance of the battery.

Studies utilizing Density Functional Theory (DFT) have been employed to understand the local configuration of these solvation components. nih.gov These simulations predict that F2DEM, similar to its non-fluorinated counterpart diethoxymethane (B1583516) (DEM), maintains a gauche configuration when interacting with lithium ions. nih.gov This conformation results in monodentate coordination, meaning each F2DEM molecule binds to the Li⁺ ion through a single oxygen atom. nih.gov

The solvation environment of F2DEM has been quantitatively assessed through solvation free energy measurements. nih.gov Fluorination and the presence of the acetal (B89532) backbone weaken the solvation strength of F2DEM compared to traditional ether electrolytes. nih.govpnas.org This weakened solvation is a key design feature, as it facilitates faster ion transport and improved reaction kinetics at the electrode-electrolyte interface. nih.govarxiv.org Raman spectroscopy analysis confirms that the interaction in F2DEM electrolytes leads to a moderate level of contact ion pairing and aggregation, a state between that of the non-fluorinated DEM and the more heavily fluorinated F5DEE. nih.govpnas.org

Formation of Stable Complexes and Influence on Reactivity and Stability

A critical aspect of F2DEM's mechanism is its ability to participate in the formation of a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode. nih.govpnas.orgarxiv.orgresearchgate.netnih.gov The SEI is a complex passivation layer formed from the decomposition products of the electrolyte, and its stability is paramount for preventing continuous electrolyte degradation and ensuring the longevity and safety of the battery. researchgate.net

Furthermore, the molecular structure of F2DEM enhances its own chemical stability, particularly its oxidative stability. The incorporation of electron-withdrawing fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. nih.gov This makes F2DEM less prone to oxidation at high voltages, a significant advantage over many conventional ether solvents. nih.govarxiv.orgresearchgate.net Linear sweep voltammetry (LSV) experiments have demonstrated the improved oxidation stability of F2DEM compared to the non-fluorinated DEM. arxiv.orgresearchgate.net This enhanced stability prevents corrosion of the current collector and allows the electrolyte to be used with higher voltage cathodes. nih.govpnas.org

| Property | DEM | F2DEM | F5DEE |

| Oxidative Stability | Lower (<4.3 V vs. Li+/Li) | Higher (>4.5 V vs. Li+/Li) | Highest |

| Solvation Strength | Stronger nih.gov | Weakened nih.gov | Weakest nih.gov |

| Ion Pairing | Less Contact Ion Pairing nih.govpnas.org | Moderate Contact Ion Pairing nih.govpnas.org | More Contact Ion Pairing & Aggregation nih.govpnas.org |

| Overpotential | Higher nih.govpnas.orgnih.gov | Significantly Lower nih.govpnas.orgnih.gov | High pnas.org |

Note: This table provides a qualitative comparison based on findings from referenced studies. DEM (Diethoxymethane) is a non-fluorinated analogue, while F5DEE (2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane) is a more heavily fluorinated ether.

Role of Ether and Fluoroethoxy Functionalities in Interactions

The acetal backbone is a key structural motif that differentiates F2DEM from traditional glyme-based ether electrolytes. nih.govpnas.org This backbone is primarily responsible for the weakened solvation power of the molecule. nih.gov The arrangement of oxygen atoms in the acetal structure leads to a lower binding energy with Li⁺ compared to simple ethers, which facilitates faster Li⁺ desolvation and hence better ionic mobility and rate capability. nih.govpnas.org

The fluoroethoxy functionalities , specifically the monofluorinated terminal groups (-OCH₂CH₂F), are crucial for enhancing the electrochemical stability of the molecule and the interface. nih.govarxiv.orgresearchgate.net

Inductive Effect : The electron-withdrawing nature of the fluorine atom reduces the electron density on the ether oxygen atoms and the rest of the molecule. nih.gov This inductive effect lowers the HOMO energy level, thereby increasing the molecule's resistance to oxidation. nih.gov

SEI Formation : During the initial charging cycles, the fluoroethoxy groups decompose to form lithium fluoride (B91410) (LiF) and other fluorine-containing species. nih.gov These components create a robust and stable SEI layer that effectively passivates the lithium anode. nih.govarxiv.orgresearchgate.net This synergistic effect of having a low degree of fluorination results in both improved conductivity and superior interfacial stability. nih.gov

Coordination Chemistry and Metal Ion Interactions of F2DEM

The coordination chemistry of F2DEM is centered on its interaction with lithium ions in an electrolyte solution, typically containing a lithium salt like lithium bis(fluorosulfonyl)imide (LiFSI). nih.govarxiv.orgresearchgate.net The solvent molecules (F2DEM) and the anions (FSI⁻) compete to coordinate with the Li⁺ cations, forming various solvate complexes.

Computational studies based on molecular dynamics (MD) and DFT reveal specific details about these interactions. nih.govpnas.org The analysis of the solvation shell around the Li⁺ ion shows that in F2DEM-based electrolytes, there is an increased participation of the FSI⁻ anion in the primary coordination sphere compared to non-fluorinated DEM electrolytes. nih.gov This means that Li⁺ is more likely to be found as a contact ion pair (CIP) or an aggregate (AGG) with the anion, rather than being fully solvated by F2DEM molecules (solvent-separated ion pair, SSIP). nih.govpnas.org

Advanced Characterization and Analytical Methodologies for F2dem

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of F2DEM, offering non-destructive methods to probe its molecular structure, bonding, and functional groups. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for a comprehensive structural assessment.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of F2DEM. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum reveals the arrangement of hydrogen atoms. The spectrum would show distinct signals for the central methylene (B1212753) bridge protons (O-CH₂-O), the protons of the ethoxy chains (-O-CH₂-CH₂-O-), and the terminal fluoroethoxy group protons (-CH₂-CHF). The characteristic splitting patterns (multiplicity) and coupling constants (J-values) arising from ¹H-¹H and ¹H-¹⁹F interactions are key to confirming the structure.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the F2DEM molecule will produce a distinct resonance. The chemical shifts are influenced by the electronegativity of adjacent oxygen and fluorine atoms. The carbon atom bonded to fluorine will appear as a doublet due to ¹J-coupling with the ¹⁹F nucleus.

¹⁹F NMR: As F2DEM is a fluorinated compound, ¹⁹F NMR is crucial for its characterization. nih.gov This technique is highly sensitive to the local environment of the fluorine atoms. For F2DEM, a single fluorine environment is expected, leading to a characteristic signal. The coupling of the fluorine nucleus with adjacent protons will result in a complex multiplet, providing definitive evidence for the -CH₂F moiety. nih.govrsc.org

Table 1: Predicted NMR Data for F2DEM

This table presents plausible chemical shift (δ) and coupling constant (J) values based on the analysis of similar fluorinated ether structures. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Assignment |

| ¹H | 4.6 - 4.8 | Triplet (t) | JHF ≈ 47 Hz | -CH₂F |

| 3.7 - 3.9 | Multiplet (m) | -O-CH₂-CH₂F | ||

| 3.5 - 3.7 | Multiplet (m) | -O-CH₂-CH₂-O- | ||

| 4.8 - 5.0 | Singlet (s) | -O-CH₂-O- | ||

| ¹³C | 110 - 115 | Doublet (d) | ¹JCF ≈ 235-245 Hz | -C H₂F |

| 70 - 75 | Doublet (d) | ²JCF ≈ 20-25 Hz | -O-C H₂-CH₂F | |

| 65 - 70 | Singlet (s) | -O-C H₂-C H₂-O- | ||

| 90 - 95 | Singlet (s) | -O-C H₂-O- | ||

| ¹⁹F | -220 to -230 | Triplet of Triplets (tt) | JFH ≈ 47 Hz, ³JFH ≈ 25-30 Hz | -CH₂F |

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups and bonding arrangements within the F2DEM molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting vibrational modes such as stretching and bending. The IR spectrum of F2DEM would be dominated by strong C-O-C ether bond stretching vibrations and a characteristic C-F stretching band. C-H stretching and bending vibrations from the methylene and ethylene (B1197577) groups would also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. In the context of F2DEM's use in electrolytes, Raman spectroscopy has been effectively used to study solvation environments and the degree of ion pairing. pnas.org For instance, studies have shown that in a lithium salt electrolyte, the presence of F2DEM leads to more contact ion pairing and aggregation compared to its non-fluorinated analogue, diethoxymethane (B1583516) (DEM), a trend that can be monitored by observing changes in the Raman bands of the salt's anion. pnas.orgchemrxiv.org

Table 2: Key Vibrational Modes for F2DEM

This table presents expected frequency ranges for the principal vibrational modes of F2DEM.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O-C Stretch (Ether) | 1050 - 1150 | IR (Strong), Raman |

| C-F Stretch | 1000 - 1100 | IR (Strong) |

| CH₂ Bend | 1450 - 1480 | IR, Raman |

| S-N-S Bend (of FSI⁻ anion) | ~717 | Raman (in electrolyte) chemrxiv.org |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for analyzing volatile and semi-volatile organic compounds. For fluoroethers like F2DEM, GC-MS can be used to assess purity and identify synthesis byproducts. However, the relatively high boiling point and low volatility of F2DEM can present challenges for standard GC-MS analysis.

For some less volatile polyfluorinated compounds, such as perfluorocarboxylic acids (PFCAs), chemical derivatization is employed to enhance volatility for GC analysis. researchgate.net This process involves converting polar functional groups into less polar, more volatile ones. A common technique is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) group. While F2DEM lacks active hydrogens and would not be derivatized this way, other techniques or the use of thermal desorption (TD)-GC-MS could be explored. nih.govgerstelus.com TD-GC-MS has proven effective for analyzing various per- and polyfluoroalkyl substances (PFAS) without derivatization by thermally desorbing them directly into the GC column. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for detecting and quantifying compounds in complex matrices. It separates compounds in the liquid phase before they are ionized and analyzed by two mass analyzers in series. This method is particularly well-suited for non-volatile or thermally labile compounds like F2DEM.

Studies comparing analytical methods for neutral PFAS have found that techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offer superior detectability. nih.gov For a compound like F2DEM, UHPLC with an atmospheric pressure chemical ionization (APCI) source would likely provide excellent sensitivity and is suitable for analyzing its presence in complex mixtures such as environmental or biological samples. nih.gov The use of tandem MS (MS/MS) allows for highly selective and sensitive detection through Selected Reaction Monitoring (SRM), where a specific parent ion is isolated and a characteristic fragment ion is monitored, minimizing matrix interference.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements (typically < 5 ppm error), enabling the determination of a compound's elemental composition from its exact mass. uni-giessen.denih.gov Techniques like Fourier-transform ion cyclotron resonance (FTICR-MS) or Orbitrap MS can distinguish between ions with very similar nominal masses (isobars), providing an unambiguous molecular formula. uni-giessen.denih.gov

For F2DEM (C₉H₁₈F₂O₄), HRMS would confirm its molecular weight of 228.1173 g/mol . Furthermore, HRMS can resolve the isotopic pattern of the molecular ion peak. youtube.com The natural abundances of isotopes (¹³C, ²H, ¹⁷O, ¹⁸O) create a unique distribution of isotopic peaks (M+1, M+2, etc.). By comparing the measured isotopic pattern with the theoretical pattern calculated for C₉H₁₈F₂O₄, HRMS provides ultimate confidence in the compound's identification. youtube.com

Chromatographic Separation Methodologies

The analysis and purification of "Methane, bis(2-(2-fluoroethoxy)ethoxy)-" (F2DEM) relies on the development of precise and efficient chromatographic techniques. Given its chemical structure as a fluorinated acetal (B89532), both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methodologies are applicable. The selection of a specific method and its parameters is contingent on the analytical objective, whether it be for purity assessment, quantification, or preparative purification.

Applications of Methane, Bis 2 2 Fluoroethoxy Ethoxy in Advanced Materials and Chemical Technologies

Development of High-Performance Electrolytes for Energy Storage

The quest for next-generation energy storage systems, such as lithium metal batteries (LMBs), is heavily reliant on the development of advanced electrolytes. pnas.org These electrolytes must exhibit a suite of characteristics, including high ionic conductivity, excellent electrochemical stability, and the ability to form a stable interface with the highly reactive lithium metal anode. Methane (B114726), bis(2-(2-fluoroethoxy)ethoxy)-, often abbreviated as F2DEM, has been identified as a key solvent for formulating such high-performance electrolytes. researchgate.netosti.gov

F2DEM has been introduced as a novel electrolyte solvent specifically designed to overcome the limitations of traditional ether-based electrolytes in lithium metal batteries. osti.govnih.gov While extensive fluorination of ether electrolytes has been a common strategy to improve the cycling stability of LMBs, it often leads to sluggish ion transport and raises environmental concerns. researchgate.netarxiv.org F2DEM represents a departure from this approach, utilizing minimal fluorination to achieve superior performance. pnas.orgpnas.org It is used as a single-solvent system with a lithium salt, such as lithium bis(fluorosulfonyl)imide (LiFSI), to create an electrolyte with favorable properties for high-energy-density batteries. researchgate.net For instance, a formulation of 1.75 M LiFSI in F2DEM has demonstrated significant performance improvements over other standard electrolytes. researchgate.netarxiv.org

The enhanced performance of F2DEM-based electrolytes is directly attributable to its distinct molecular structure. pnas.org Two key features work in synergy: a weakly solvating acetal (B89532) backbone and strategic monofluorination. pnas.orgnih.gov

Weakly Solvating Acetal Backbone: Unlike traditional ether backbones, the acetal structure in F2DEM results in a weaker solvation power for lithium ions. pnas.orgresearchgate.net This weakened interaction facilitates more dynamic solvation shell exchange, which is crucial for efficient ion transport and improved reaction kinetics at the electrode-electrolyte interface. researchgate.net The solvation free energy of F2DEM is significantly different from standard ethers, allowing it to achieve performance comparable to heavily fluorinated ethers but with a much lower fluorine content. researchgate.net

Monofluorine (B1235388) Substitutions: The introduction of a single fluorine atom on each of the two ethoxy groups is a deliberate design choice. researchgate.netosti.gov This minimal fluorination provides a critical enhancement in oxidative stability compared to its non-fluorinated counterpart, diethoxymethane (B1583516) (DEM). researchgate.netarxiv.org At the same time, it avoids the drawbacks of heavy fluorination, such as increased viscosity and reduced ionic conductivity, which are observed in compounds like 2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane (F5DEE). researchgate.netarxiv.org This balanced approach allows for both improved stability and favorable ion transport. pnas.orgnih.gov

F2DEM successfully addresses the common trade-off between oxidation stability and ionic conductivity in battery electrolytes. nih.gov

Oxidation Stability: The monofluorine substitution in F2DEM provides a notable improvement in oxidation stability when compared to non-fluorinated acetals like DEM. researchgate.netarxiv.org Linear sweep voltammetry (LSV) and voltage holding experiments have demonstrated this enhanced stability. arxiv.org This property is critical for enabling the use of high-voltage cathodes, which are essential for increasing the energy density of batteries. pnas.org

Ionic Conductivity: Due to its lower degree of fluorination compared to heavily fluorinated ethers like F5DEE, F2DEM exhibits higher ionic conductivity. researchgate.netarxiv.org This is a significant advantage as high ionic conductivity is necessary for efficient battery performance, especially at high charging and discharging rates. osti.gov Research has shown that an electrolyte of 1.75 M LiFSI in F2DEM displays a significantly lower overpotential compared to reference electrolytes, which improves energy efficiency and makes it suitable for high-rate applications. researchgate.netarxiv.org

| Compound | Key Structural Feature | Oxidation Stability (V vs. Li+/Li) | Ionic Conductivity | Overpotential (mV) |

|---|---|---|---|---|

| F2DEM | Monofluorinated Acetal | >4.5 | Higher than F5DEE | ~35 |

| DEM | Non-fluorinated Acetal | <4.3 | - | ~80 |

| F5DEE | Heavily Fluorinated Ether | ~4.6 | Lower than F2DEM | ~50 |

Coulombic efficiency (CE) is a critical metric that reflects the reversibility of the lithium plating and stripping process, directly impacting the cycle life of a lithium metal battery. sci-hub.sersc.org Electrolytes based on F2DEM have been shown to achieve high Coulombic efficiency. researchgate.netarxiv.org In Li||Cu half-cells, F2DEM-based electrolytes enable stable, long-term cycling with high CE even under conditions of fast lithium metal plating. researchgate.netosti.govnih.gov This high efficiency is attributed to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which prevents parasitic reactions between the anode and the electrolyte. pnas.org The improved Li deposition morphology facilitated by F2DEM electrolytes greatly reduces the formation of "dead lithium," which is a primary cause of capacity loss and low CE. osti.govpnas.orgnih.gov

The practical applicability of F2DEM has been validated in various battery configurations. osti.govnih.gov

Li||Cu Half-Cells: Stable and long-term cycling with high Coulombic efficiency has been consistently achieved in Li||Cu half-cells using F2DEM electrolytes. researchgate.netarxiv.org These cells are a standard platform for evaluating the performance of electrolytes for lithium metal anodes.

Anode-Free LFP Pouch Cells: Anode-free cells, which use a bare current collector instead of a lithium metal anode, represent a significant step towards maximizing energy density. pku.edu.cnrsc.orgresearchgate.net Comparative studies have shown that anode-free pouch cells with a lithium iron phosphate (B84403) (LFP) cathode and an F2DEM-based electrolyte exhibit improved capacity retention compared to cells using DEM or F5DEE electrolytes. pnas.orgresearchgate.netosti.gov For example, in Cu||LFP anode-free pouch cells cycled between 2.5 V and 3.65 V, the 1.75 M LiFSI / F2DEM electrolyte demonstrated excellent performance. researchgate.net It also showed superior performance in high-loading LFP coin cells with a 20 μm excess of lithium. pnas.orgresearchgate.net This highlights the potential of F2DEM to enable practical, high-energy-density anode-free battery designs. nih.gov

| Cell Configuration | Electrolyte System | Observed Performance Metric | Reference |

|---|---|---|---|

| Li||Cu Half-Cell | 1.75 M LiFSI / F2DEM | High Coulombic efficiency and stable long-term cycling | researchgate.netosti.govarxiv.org |

| Anode-Free LFP Pouch Cell | 1.75 M LiFSI / F2DEM | Improved capacity retention over DEM and F5DEE systems | pnas.orgresearchgate.netnih.gov |

| High-Loading LFP Coin Cell (20 µm Li) | 1.75 M LiFSI / F2DEM | Improved capacity retention | researchgate.netarxiv.org |

Integration in Functional Materials and Coatings

Application in the Development of Advanced Materials with Tuned Properties

The incorporation of Methane, bis(2-(2-fluoroethoxy)ethoxy)- into polymeric systems can lead to the creation of advanced materials with tailored properties. The presence of fluorine is known to significantly influence the characteristics of polymers, and by controlling the content and distribution of such fluorinated monomers, it is possible to fine-tune the properties of the resulting materials. paint.org

The electron-withdrawing nature of fluorine atoms can enhance the thermal stability and chemical resistance of polymers. By integrating Methane, bis(2-(2-fluoroethoxy)ethoxy)- as a monomer or an additive, the resulting materials could exhibit improved performance in harsh environments. The flexible ether linkages in its structure may also contribute to desirable mechanical properties, such as flexibility, in the final polymer.

Research into fluorinated polymers has shown that the strategic placement of fluorine can modulate surface properties, such as hydrophobicity and oleophobicity, leading to materials with self-cleaning or anti-fouling characteristics. researchgate.net While specific studies on Methane, bis(2-(2-fluoroethoxy)ethoxy)- are limited, the principles established for other fluorinated compounds suggest a strong potential for this molecule in creating materials with precisely controlled functionalities.

A comparison of Methane, bis(2-(2-fluoroethoxy)ethoxy)- with its non-fluorinated and butoxy-containing analogs highlights the unique features imparted by fluorination.

| Compound Name | Unique Features | Potential Application Area |

| Methane, bis(2-(2-fluoroethoxy)ethoxy)- | High stability due to fluorination. paint.org | Coatings, adhesives. paint.org |

| Methane, bis(2-(2-methoxy)ethoxy)- | Non-fluorinated variant. paint.org | Standard polymer applications. paint.org |

| Bis(2-(2-butoxyethoxy)ethoxy)methane | Contains butoxy groups instead of fluoroethoxy groups, leading to different solvency and plasticizing effects. paint.org | General polymer applications, plasticizers. paint.org |

Formation and Characterization of Stable Polymeric Films

Methane, bis(2-(2-fluoroethoxy)ethoxy)- is considered a candidate for forming stable polymeric films, a critical aspect for applications in coatings and electronics. paint.org The presence of reactive sites in its structure, specifically the dual ether linkages, suggests its potential to act as a precursor for polymerization, leading to the formation of fluorinated polymers with enhanced thermal stability.

The process of forming films from such polymers often involves techniques like spin-coating or solution casting, followed by a curing process, which could be initiated by heat or UV radiation. bohrium.com The characterization of these films is crucial to understanding their properties and suitability for various applications. Key characterization techniques would include:

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and confirm the presence and chemical state of fluorine.

Contact Angle Measurements: To assess the hydrophobicity and oleophobicity of the film surface.

Thermal Gravimetric Analysis (TGA): To evaluate the thermal stability of the polymeric film.

Scanning Electron Microscopy (SEM): To study the surface morphology and thickness of the film.

| Property | Expected Characteristic for Films from Methane, bis(2-(2-fluoroethoxy)ethoxy)- (by analogy) |

| Surface Energy | Low, leading to hydrophobic and oleophobic properties. |

| Thermal Stability | High, due to the strong carbon-fluorine bonds. |

| Chemical Resistance | Excellent, characteristic of fluorinated polymers. |

| Adhesion | Potentially good to various substrates, can be tailored by formulation. |

Utilization in Durable Adhesives and Protective Coatings

The inherent stability of fluorinated compounds makes Methane, bis(2-(2-fluoroethoxy)ethoxy)- a promising component in the formulation of durable adhesives and protective coatings. paint.org Halogenated monomers, including those with fluorine, are known to impart excellent chemical resistance and adhesion to low-energy surfaces, qualities that are highly desirable in specialty adhesives for demanding sectors like aerospace and electronics. specialchem.com

In the context of adhesives , the formulation would likely involve blending Methane, bis(2-(2-fluoroethoxy)ethoxy)-, either as a monomer or an oligomer, with other components such as crosslinkers and adhesion promoters to achieve the desired bonding strength and durability. frseals.com The formulation of fluorine-containing adhesives is a complex process that requires balancing performance characteristics like high-temperature resistance, chemical inertness, and elasticity. frseals.com

For protective coatings , the ability of Methane, bis(2-(2-fluoroethoxy)ethoxy)- to form stable films is a key advantage. paint.org Fluoropolymer coatings are well-regarded for their exceptional weatherability and resistance to UV degradation, corrosion, and chemicals. aicoatings.com.auduracoat.be A coating formulated with this compound would be expected to provide a robust barrier against environmental challenges. The low surface energy associated with fluorinated materials could also impart anti-graffiti and easy-to-clean properties to the coated surfaces. etnatec.com

While specific performance data for adhesives and coatings based on Methane, bis(2-(2-fluoroethoxy)ethoxy)- is not available in the public domain, the general properties of fluorinated materials suggest significant potential.

| Application | Key Properties Conferred by Fluorination | Potential Benefits |

| Durable Adhesives | Chemical Resistance, Thermal Stability, Adhesion to Low-Energy Surfaces | Bonding in harsh chemical or high-temperature environments. |

| Protective Coatings | UV Resistance, Corrosion Protection, Hydrophobicity, Oleophobicity | Long-lasting protection of substrates from weathering, graffiti, and soiling. |

Q & A

Basic: What are the recommended synthetic routes for Methane, bis(2-(2-fluoroethoxy)ethoxy)-?

Answer:

The synthesis typically involves fluoroalkylation and ether coupling reactions. A plausible method is nucleophilic substitution using 2-(2-fluoroethoxy)ethanol as a precursor, reacting with methylene halides (e.g., CH₂Cl₂) under basic conditions. For example:

Prepare 2-(2-fluoroethoxy)ethanol via fluorination of 2-(2-hydroxyethoxy)ethanol using DAST (diethylaminosulfur trifluoride) .

Couple two equivalents of this fluorinated alcohol with a methylene source (e.g., CH₂Br₂) in the presence of a base like NaH to form the bis-ether linkage .

Key considerations: Monitor reaction progress via TLC or GC-MS to avoid over-fluorination. Purify using column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

Basic: How can the structure of Methane, bis(2-(2-fluoroethoxy)ethoxy)- be confirmed experimentally?

Answer:

Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR: Identify ether linkages (δ 3.5–4.5 ppm for –OCH₂–) and fluorine proximity effects (splitting patterns in ¹H NMR due to coupling with ¹⁹F) .

- ¹⁹F NMR: Verify the presence of fluorine atoms (δ ~ -120 to -220 ppm, depending on substituents) .

- Mass spectrometry (EI/ESI): Confirm molecular weight (expected ~292 g/mol for C₁₁H₂₀F₂O₄) and fragmentation patterns (e.g., loss of –OCH₂CF₂– groups) .

Advanced tip: Compare with analogs like bis(2-chloroethoxy)methane (CAS 111-91-1) for spectral benchmarking .

Advanced: How does fluorination impact the compound’s solubility and thermodynamic stability compared to non-fluorinated analogs?

Answer:

Fluorination reduces polarity, enhancing solubility in non-polar solvents (e.g., chloroform, hexane) but decreasing water solubility. For example:

| Compound | Water Solubility (mg/L) | Log P (Octanol-Water) |

|---|---|---|

| Bis(2-fluoroethoxy)methane | <100 (predicted) | ~1.8 |

| Bis(2-methoxyethoxy)methane | ~500 | ~0.5 |

Methodological validation:

- Use shake-flask experiments with HPLC quantification.

- Calculate Log P via DFT-based simulations (e.g., Gaussian software) .

Stability: Fluorinated ethers exhibit higher thermal stability (decomposition >200°C) due to strong C–F bonds. Conduct TGA/DSC under nitrogen to confirm .

Advanced: What analytical challenges arise in detecting this compound in environmental samples, and how can they be addressed?

Answer:

Challenges:

- Low volatility complicates GC-MS analysis.

- Co-elution with structurally similar ethers (e.g., bis(2-chloroethoxy)methane) in HPLC .

Solutions:

- Derivatization: Use silylation agents (e.g., BSTFA) to enhance volatility for GC-MS .

- LC-MS/MS: Employ a C18 column with methanol/water gradient (60:40 to 90:10) and monitor for [M+NH₄]⁺ ions (m/z ~310).

- HRMS: Resolve isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) to distinguish from chlorinated analogs .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, Log P) for this compound?

Answer:

Contradictions often arise from differences in measurement techniques or purity. Follow these steps:

Reproduce methods: Use standardized protocols (e.g., OECD 105 for Log P).

Cross-validate: Compare NMR integration with gravimetric analysis for purity assessment (>98% required).

Reference analogs: Benchmark against bis(2-butoxyethoxy)methane (CAS 143-29-3), which has established solubility profiles .

Collaborate: Share raw data with repositories like NIST Chemistry WebBook to improve consensus .

Basic: What safety precautions are required when handling Methane, bis(2-(2-fluoroethoxy)ethoxy)-?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential inhalation hazards (unpolymerized fluorinated monomers).

- Storage: Keep in amber glass bottles under inert gas (Ar/N₂) at 4°C to prevent hydrolysis .

- Waste disposal: Collect in halogenated waste containers; incinerate at >1000°C to avoid toxic byproducts (e.g., HF) .

Advanced: What mechanistic insights are critical for studying its reactivity in polymer synthesis or pharmaceutical applications?

Answer:

- Radical stability: Fluorinated ethers act as chain-transfer agents in polymerization. Use EPR spectroscopy to detect radical intermediates .

- Hydrolysis pathways: Under acidic conditions, the ether bonds may cleave to release 2-(2-fluoroethoxy)ethanol. Monitor via ¹⁹F NMR in D₂O .

- Biological activity: Fluorine enhances membrane permeability. Perform MD simulations to study interactions with lipid bilayers .

Advanced: How can computational methods (e.g., DFT, MD) predict environmental persistence or toxicity?

Answer:

- Persistence: Calculate half-life in water using EPI Suite™. Fluorinated ethers typically persist >60 days due to C–F bond stability .

- Toxicity: Use QSAR models (e.g., TEST software) to estimate LC₅₀ for aquatic organisms. Cross-check with in vitro assays (e.g., Daphnia magna) .

- Degradation pathways: Simulate ozonolysis or photolysis products with Gaussian 16. Compare with experimental LC-MS data .

Basic: What are the key differences between Methane, bis(2-(2-fluoroethoxy)ethoxy)- and its chlorinated/butoxylated analogs in research applications?

Answer:

Application example: The fluoro analog is preferred in drug delivery systems, while butoxylated versions suit hydrophobic polymer matrices.

Advanced: What experimental designs are optimal for studying its phase behavior in solvent mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.